molecular formula C17H15N3O3S B2921137 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 872723-52-9

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

Cat. No. B2921137
CAS RN: 872723-52-9
M. Wt: 341.39
InChI Key: HFJIXBZFYLUQJE-UHFFFAOYSA-N
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Description

The compound “2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide” is a useful research compound. It has been used in various research studies and has shown some affinity in certain assays .

Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis and Reaction Studies : A study explored the reactions of certain furanone compounds with nitrogen-containing binucleophilic agents, leading to the formation of pyridazinone and other derivatives, highlighting the compound's role in synthesizing novel chemical structures (Kosolapova et al., 2013).

Biological Activity and Potential Applications

  • Antiexudative Activity : Research into the synthesis of pyrolin derivatives, including structures related to the queried compound, demonstrated considerable antiexudative properties. This study underscores the potential therapeutic benefits of these compounds in treating inflammation (Chalenko et al., 2019).

  • Antinociceptive Activity : Derivatives of pyridazinone, structurally similar to the compound of interest, showed significant antinociceptive effects, indicating their potential in pain management research (Doğruer et al., 2000).

  • Antiprotozoal Agents : A study focused on imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including compounds with furan-2-yl groups, highlighted their strong DNA affinities and in vitro effectiveness against T. b. rhodesiense and P. falciparum, suggesting their application in antiprotozoal therapy (Ismail et al., 2004).

  • Vasorelaxant and Antiplatelet Activities : New pyridazinone derivatives have been synthesized for their vasorelaxant and antiplatelet properties, indicating the potential of furan-2-yl derivatives in cardiovascular therapies (Costas et al., 2010).

properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-14-6-3-2-5-12(14)18-16(21)11-24-17-9-8-13(19-20-17)15-7-4-10-23-15/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJIXBZFYLUQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

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